N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine
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Overview
Description
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine is a heterocyclic compound that features a furan ring, a nitro group, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine typically involves the reaction of furan-2-carbaldehyde with 4-nitro-2,1,3-benzothiadiazol-5-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which can enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a benzothiadiazole moiety.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Contains a propargylamine group instead of a nitro group.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Features a hydrazide group and a hydroxyl group instead of a nitro group.
Uniqueness
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine is unique due to the presence of both a nitro group and a benzothiadiazole moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
313685-05-1 |
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Molecular Formula |
C11H8N4O3S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4O3S/c16-15(17)11-9(12-6-7-2-1-5-18-7)4-3-8-10(11)14-19-13-8/h1-5,12H,6H2 |
InChI Key |
UZSPSJVKMSVQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C3=NSN=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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